molecular formula C25H25N3O5S2 B2735612 4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921869-54-7

4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2735612
CAS RN: 921869-54-7
M. Wt: 511.61
InChI Key: GVYDISSGISILSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study focused on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These findings highlight the potential therapeutic applications of such compounds in managing inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Applications

Several studies have synthesized new compounds with potential antimicrobial properties. For example, new benzothiazole and benzimidazole derivatives have been developed, showing considerable antibacterial and antifungal activities, suggesting their application in combating various microbial infections (N. B. Patel, S. N. Agravat, 2009).

Photosensitization for Photodynamic Therapy

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicated high singlet oxygen quantum yields. These properties are essential for Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Development of Serotonin-3 Receptor Antagonists

Serotonin-3 (5-HT3) receptor antagonists have been developed for potential therapeutic applications, such as managing nausea and vomiting associated with chemotherapy. Some compounds synthesized for this purpose showed potent antagonistic activity without binding affinity to the 5-HT4 receptor, indicating their specificity and potential effectiveness (H. Harada, T. Morie, Y. Hirokawa, N. Yoshida, S. Kato, 1995).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-32-21-8-6-7-18-15-22(33-23(18)21)20-16-34-25(26-20)27-24(29)17-9-11-19(12-10-17)35(30,31)28-13-4-2-3-5-14-28/h6-12,15-16H,2-5,13-14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYDISSGISILSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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